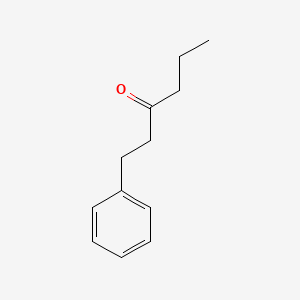

1-Phenylhexan-3-one

描述

1-Phenylhexan-3-one (CAS: 29898-25-7) is an aryl alkyl ketone characterized by a phenyl group attached to the third carbon of a six-carbon chain. It is synthesized via catalytic hydrogenation of (E)-1-phenylhex-1-en-3-one using NaBH₄ and Pd/C in toluene, yielding 87% as a yellow oil . Alternative methods include the palladium-catalyzed homologation of 2-pentanone with benzyl alcohol, achieving a 72% yield . The compound is naturally found in Bupleurum marginatum var. stenophyllum and A. luma leaves, where it constitutes 3.5–12.3% of volatile oils .

属性

IUPAC Name |

1-phenylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWWHACKSNBBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184010 | |

| Record name | 1-Phenylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29898-25-7 | |

| Record name | 1-Phenyl-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29898-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylhexan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029898257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylhexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Catalytic Hydrogenation of Propyl Styryl Ketone

One efficient method involves the catalytic hydrogenation of propyl styryl ketone using palladium on carbon (Pd-C) as a catalyst in ethyl acetate solvent.

- Procedure : A solution of propyl styryl ketone (20.00 g, 0.115 mol) in ethyl acetate (70 mL) is treated with 5% Pd-C catalyst (0.8 g) under 1 atm hydrogen pressure at room temperature for 2 hours.

- Workup : The catalyst is filtered off, and the filtrate is washed with ethyl acetate. The solvent is removed by distillation to yield this compound as a colorless oil.

- Yield : 99.4%

- Characterization : 1H-NMR shows characteristic peaks confirming the product structure.

| Parameter | Details |

|---|---|

| Starting Material | Propyl styryl ketone |

| Catalyst | 5% Pd-C (BNA-Type) |

| Solvent | Ethyl acetate |

| Reaction Conditions | Room temperature, 1 atm H2, 2 h |

| Product Yield | 99.4% |

| Product State | Colorless oil |

This method is notable for its high yield and mild reaction conditions, making it suitable for preparative scale synthesis.

Grignard Reaction via Amide Intermediate

Another synthetic route involves the preparation of 6-chloro-1-phenylhexan-3-one as an intermediate, followed by Grignard addition.

- Step 1: Amidation

- Methyl 4-chlorobutyrate is converted to an amide using N,O-dimethylhydroxylamine in THF at low temperature (-20°C to 0°C) with isopropylmagnesium chloride as base.

- Step 2: Grignard Addition

- The amide is reacted with phenethylmagnesium bromide in THF at 0°C to room temperature for 18 hours.

- Workup : Quenching with saturated ammonium chloride, extraction, drying, and flash chromatography purification.

- Yield : Moderate to good yields reported.

- Advantages : This method allows the introduction of the phenyl group at the desired position with good regioselectivity.

This multistep approach is valuable for preparing substituted ketones with structural complexity.

Hydroboration-Oxidation of Alkenes

Hydroboration of alkenes followed by oxidation is also used to prepare alcohol intermediates, which can be further converted to this compound.

- Procedure : Treatment of alkenes with 9-borabicyclo[3.3.1]nonane (9-BBN) in THF at 0°C to 60°C, followed by oxidation with sodium borate tetrahydrate and water.

- Product : Corresponding alcohols are obtained, which can be oxidized to ketones.

- Yield : Approximately 62% for the alcohol intermediate.

- Notes : The reaction requires careful control of temperature and purification to avoid decomposition.

This method is useful for the selective functionalization of alkenes to ketones via alcohol intermediates.

Summary Data Table of Preparation Methods

| Method | Starting Material(s) | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | Propyl styryl ketone | 5% Pd-C, H2 | Ethyl acetate | Room temp, 1 atm H2, 2 h | 99.4 | High yield, mild conditions |

| Grignard Reaction via Amide | Methyl 4-chlorobutyrate, amide | Phenethylmagnesium bromide | THF | 0°C to RT, 18 h | Moderate | Multi-step, regioselective |

| Hydroboration-Oxidation | Alkenes | 9-BBN, NaBO3·4H2O | THF | 0-60°C, oxidation step | ~62 | Intermediate alcohol, further oxidation |

| Copper(I)-Catalyzed Borylation | Related ketone substrates | CuCl, bis(pinacolato)diboron | THF | RT, inert atmosphere | N/A | For derivatives, not direct synthesis |

Research Findings and Analytical Data

- The catalytic hydrogenation method yields a product with characteristic 1H-NMR peaks: terminal methyl triplet at δ 0.89 ppm, methylene multiplets between δ 1.50–1.70 ppm, and aromatic protons at δ 7.05–7.35 ppm confirming the phenyl group presence.

- Molecular formula confirmed as C12H16O with a molecular weight of 176.25 g/mol.

- Boiling point reported around 263 °C; density approximately 0.9719 g/cm³ at 40 °C.

- Structural data (SMILES: CCCC(=O)CCC1=CC=CC=C1) and InChI keys are consistent across databases, confirming identity.

化学反应分析

1-Phenylhexan-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 1-phenylhexan-3-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions include alcohols, carboxylic acids, and substituted ketones.

科学研究应用

Chemical Properties and Structure

1-Phenylhexan-3-one is characterized by a phenyl group attached to a hexanone chain. Its structure allows for various chemical interactions, making it a valuable compound in synthetic organic chemistry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It can be involved in:

- Reduction Reactions : It can be reduced to form corresponding alcohols or amines, which are crucial in pharmaceutical development.

- Aldol Condensation : This compound can participate in aldol reactions to form larger carbon frameworks, which are essential in creating complex molecules.

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in developing antimicrobial agents for pharmaceuticals and food preservation.

- Enzyme Interaction : It has been reported to modulate the activity of enzymes such as lipases, which play a significant role in lipid metabolism. This modulation can have implications for treating metabolic disorders.

Pharmaceutical Development

The ability of this compound to interact with biological systems makes it a candidate for drug development. Its potential applications include:

- Metabolic Disease Management : Due to its influence on enzymatic activity and cell signaling pathways, it may serve as a lead compound for drugs targeting metabolic disorders.

- Neuropharmacology : Preliminary studies suggest that it may enhance dopaminergic activity, indicating potential use in treating neurological disorders such as depression and ADHD .

Cosmetic Industry

The antimicrobial properties of this compound make it suitable for use in personal care products aimed at improving skin health and hygiene.

Food Preservation

Its effectiveness against specific bacteria suggests that it could be utilized in food preservation strategies to extend shelf life and ensure safety.

Case Study 1: Enzymatic Activity Modulation

A study investigated the effects of this compound on pancreatic lipase activity. Results indicated that the compound inhibited lipase activity in vitro in a dose-dependent manner (0.1 mM to 1 mM), highlighting its potential application in managing lipid metabolism disorders.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains, supporting its potential use as an antimicrobial agent in pharmaceuticals and food preservation .

Summary of Biological Activities

作用机制

The mechanism of action of 1-Phenylhexan-3-one involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation and reduction reactions. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with biological molecules, leading to various biochemical outcomes .

相似化合物的比较

Key Findings :

Physical Properties

Key Findings :

Reactivity in Catalytic Reactions

Key Findings :

- This compound shows lower catalytic efficiency in transfer hydrogenation compared to 4-phenylbutan-2-one, likely due to steric effects from the longer chain .

- Over-dehydrogenation in γ-C–H amination highlights its sensitivity to reaction conditions, unlike β-substituted ketones, which are unreactive .

Key Findings :

生物活性

1-Phenylhexan-3-one, an organic compound with the molecular formula , is gaining attention in scientific research due to its diverse biological activities and potential applications in various fields, including medicine and industry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant research findings.

This compound is characterized by a phenyl group attached to a hexanone structure. It exists as a pale yellow to colorless liquid and is commonly used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as oxidation and reduction, which are essential for its biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound can act as a substrate for various enzymes involved in metabolic pathways. Its phenyl group facilitates π-π interactions and hydrophobic interactions, influencing the activity of these targets.

Key Mechanisms:

- Enzyme Interaction : this compound may interact with enzymes that modulate metabolic processes, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : The compound has been studied for its ability to influence receptor activity, which could have implications for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies have shown that this compound possesses antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by modulating inflammatory pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

In Vitro Studies

A variety of in vitro studies have been conducted to explore the biological effects of this compound:

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Exhibited significant free radical scavenging ability. |

| Anti-inflammatory Effects | Reduced production of pro-inflammatory cytokines in cell cultures. |

| Antimicrobial Activity | Showed inhibitory effects against Staphylococcus aureus and E. coli. |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Inflammation : A study involving animal models indicated that administration of this compound resulted in decreased markers of inflammation, suggesting its utility in inflammatory disorders.

- Case Study on Antimicrobial Effects : Clinical trials assessing the antimicrobial efficacy of this compound against resistant bacterial strains demonstrated promising results, warranting further investigation into its use as an antimicrobial agent.

Applications in Medicine

The potential therapeutic applications of this compound are being actively researched:

- Drug Development : As a precursor in drug synthesis, it holds promise for developing new pharmaceutical agents targeting various diseases.

- Natural Product Chemistry : Isolated from plants such as Amomyrtella guili and Stellera chamaejasme, it may contribute to the development of herbal medicines with enhanced efficacy.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Phenylhexan-3-one, and what variables influence yield optimization?

- Methodological Answer : A common synthesis involves catalytic hydrogenation of (E)-1-phenylhex-1-en-3-one using NaBH₄ and Pd/C in toluene at 0°C, followed by acetic acid quenching. The reaction achieves an 87% yield after purification via silica gel column chromatography (petroleum ether:ethyl acetate, 10:1) . Key variables affecting yield include catalyst loading, solvent choice, and temperature control during reagent addition. For reproducibility, ensure strict inert conditions (argon atmosphere) and precise stoichiometric ratios.

Q. How is this compound characterized post-synthesis, and what analytical standards should be followed?

- Methodological Answer : Characterization typically relies on H and C NMR spectroscopy to confirm structural integrity and purity. Cross-referencing spectral data with literature values is critical to validate identity . For rigorous reporting, follow journal guidelines: provide full experimental details (e.g., solvent, NMR frequency) in the main text or supplementary materials, and cite prior syntheses to avoid redundancy .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Silica gel column chromatography with a non-polar solvent system (e.g., petroleum ether:ethyl acetate) is widely used . For scale-up, consider distillation or recrystallization if the compound crystallizes. Always report retention factors (Rf) and solvent ratios to enable replication. Impurity profiles should be documented via TLC or HPLC in supplementary data .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reaction mechanism of this compound formation?

- Methodological Answer : Mechanistic studies may employ isotopic labeling (e.g., deuterated reagents) or kinetic analysis to trace hydrogenation pathways. Computational methods (DFT calculations) can model transition states. Experimental design should isolate variables (e.g., catalyst type, solvent polarity) and include control reactions to rule out side pathways . For clarity, structure the manuscript’s methods section to detail hypothesis-driven protocols .

Q. How should contradictions in spectroscopic or chromatographic data for this compound be resolved?

- Methodological Answer : Discrepancies in NMR peaks or retention times may arise from solvent impurities, stereochemical variations, or instrumentation drift. Validate data by:

- Repeating experiments under identical conditions.

- Comparing results with independent techniques (e.g., GC-MS, IR).

- Consulting crystallographic data if available.

Document all anomalies and statistical analyses (e.g., error margins) in the results section, reserving interpretation for the discussion .

Q. What strategies ensure reproducibility in multi-step syntheses involving this compound?

- Methodological Answer : To enhance reproducibility:

- Provide granular details in experimental sections (e.g., exact argon purge cycles, stirring rates).

- Include step-by-step protocols for sensitive steps (e.g., quenching, column packing).

- Share raw data (NMR spectra, chromatograms) as supplementary files .

Peer-review checklists, such as those emphasizing reagent purity and equipment calibration, can preempt common pitfalls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。